molecular formula C16H18N2O2 B1317922 N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide CAS No. 953744-13-3

N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide

Cat. No.: B1317922
CAS No.: 953744-13-3
M. Wt: 270.33 g/mol
InChI Key: ZFZGSUQPVZJHRO-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide is a chemical compound for research use only and is not intended for diagnostic or therapeutic applications. This compound belongs to a class of phenoxyacetamides that have been identified in scientific research as promising scaffolds for the inhibition of bacterial virulence factors . Specifically, closely related analogues have demonstrated potent activity as inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa , an opportunistic pathogen responsible for serious infections in immunocompromised individuals, cystic fibrosis patients, and those with burn wounds . The T3SS is a key virulence mechanism that allows the bacterium to inject effector toxins directly into host cells, evading the immune response and establishing infection . Inhibiting this system can disarm the pathogen without killing it, potentially reducing selective pressure for antibiotic resistance . Structure-activity relationship (SAR) studies on this phenoxyacetamide scaffold indicate that the specific substituents on both aromatic rings are critical for high potency, suggesting interaction with a defined biological target . Researchers can leverage this compound and its analogues in microbiological and biochemical assays to further explore the mechanisms of virulence and develop novel anti-infective strategies.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-4-3-5-14(8-11)20-10-16(19)18-15-9-13(17)7-6-12(15)2/h3-9H,10,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZGSUQPVZJHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈N₂O₂
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 953744-13-3

The compound features an amine group, a phenoxy moiety, and an acetamide functionality, which are crucial for its biological interactions. The presence of both methyl and amino groups enhances its reactivity and interaction with biological systems.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, arylaminoaryloxyacetanilides have been reported as potential antimicrobial agents. Studies suggest that the phenoxy group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens.

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to interact with specific cellular pathways associated with cancer cell proliferation and apoptosis. In vitro studies have shown promising results against several cancer cell lines, indicating potential as a therapeutic agent in oncology.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of arylaminoaryloxyacetanilides demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Compound MIC (µg/mL) Target Pathogen
This compound16Staphylococcus aureus
Standard Antibiotic8Staphylococcus aureus

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In another study evaluating the cytotoxic effects of various derivatives on human cancer cell lines, this compound showed significant cytotoxicity with an IC50 value of approximately 20 µM against A-431 (epidermoid carcinoma) cells. The structure-activity relationship (SAR) analysis suggested that the amino group plays a critical role in enhancing cytotoxicity by facilitating interactions with cellular targets involved in apoptosis.

Cell Line IC50 (µM) Mechanism of Action
A-43120Induction of apoptosis
MCF-725Cell cycle arrest

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
  • Interaction with DNA : Potential intercalation into DNA could disrupt replication processes in cancer cells.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in malignant cells, contributing to its anticancer effects .

Scientific Research Applications

Medicinal Chemistry

N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide has been investigated for its potential therapeutic effects, particularly in the context of:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, suggesting its potential use in treating infections.
  • Anticancer Properties: Preliminary research indicates that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and induction of apoptotic pathways .

Material Science

The compound is also explored for its applications in material science, particularly in:

  • Polymer Synthesis: It can be used as a building block for synthesizing advanced materials with specific properties, enhancing performance in various applications.
  • Dyes and Pigments Production: As an intermediate in the synthesis of dyes and pigments, it contributes to the development of new colorants with improved stability and performance.

Industrial Applications

In industrial settings, this compound serves as an important intermediate in the synthesis of various chemicals. Its unique structural features allow it to participate in several chemical reactions, including:

  • Chemical Catalysis: It can act as a catalyst in various chemical reactions, improving reaction efficiency and selectivity.
  • Synthesis of Fine Chemicals: Its role as an intermediate facilitates the production of fine chemicals used in pharmaceuticals and agrochemicals.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibitor of specific enzymes
Polymer SynthesisBuilding block for advanced materials

In Vitro Studies

Research has demonstrated that modifications to the chemical structure can enhance biological activity. For instance, certain derivatives have shown improved efficacy against specific bacterial strains compared to the parent compound .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest potential interactions that could lead to therapeutic effects.

Pharmacological Screening

Various analogs have undergone pharmacological screening, revealing promising results for both antimicrobial and anticancer activities. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the compound's efficacy .

Conclusion and Future Directions

This compound exhibits significant potential as a pharmaceutical agent due to its diverse biological activities. Future research should focus on:

  • Clinical Trials: Evaluating safety and efficacy in human subjects.
  • Structure-Activity Relationship Studies: Optimizing chemical structures for enhanced biological profiles.
  • Mechanistic Studies: Clarifying pathways through which the compound exerts its effects.

Comparison with Similar Compounds

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

  • Structural Differences: NAPMA replaces the 5-amino-2-methylphenyl group with a 2-(4-acetylpiperazinyl)phenyl moiety .
  • Biological Activity : NAPMA inhibits osteoclast differentiation by downregulating markers like c-Fos, NFATc1, and cathepsin K. It reduces bone resorption in murine osteoporosis models at concentrations of 10–20 μM .
  • Key Advantage : The piperazinyl group enhances solubility and receptor interaction, making it a potent candidate for osteoporosis therapy.

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide

  • Structural Differences : A methoxy group replaces the 2-methyl substituent on the phenyl ring .
  • No direct activity data are available, but structural analogs like NAPMA suggest phenoxy acetamides broadly modulate osteoclast pathways.

N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide

  • Structural Differences : A fluorine atom replaces the 2-methyl group .
  • Electron Effects : Fluorine’s electronegativity may enhance metabolic stability and influence interactions with hydrophobic pockets in target proteins.

N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide

  • Structural Differences: The phenoxy group is substituted with an isopropyl group at the 2-position instead of 3-methyl .
  • Steric and Hydrophobic Effects : The bulkier isopropyl group may hinder binding to shallow enzymatic pockets but improve lipid membrane permeability.

Data Tables

Table 2: Substituent Effects on Activity

Substituent Position/Type Impact on Activity
2-Methoxy (vs. 2-Methyl) Increased polarity; potential for enhanced solubility but reduced membrane uptake
2-Fluoro Improved metabolic stability; possible stronger halogen bonding
3-Methylphenoxy Optimal for osteoclast inhibition (as in NAPMA)
2-Isopropylphenoxy Steric hindrance may limit binding to shallow targets

Research Findings and Implications

  • Osteoclast Inhibition: The 3-methylphenoxy group is critical for activity, as seen in NAPMA. Modifications here (e.g., isopropyl in ) reduce efficacy .
  • Antiviral Potential: Pyridine-containing analogs (e.g., 5RH3 in ) show high binding affinity (−22 kcal/mol) to SARS-CoV-2 protease, suggesting phenoxy acetamides could be optimized for antiviral use.
  • Cytotoxicity : Simplified analogs like N-(4-hydroxyphenethyl)acetamide exhibit moderate cytotoxicity (38–43% mortality at 0.1 mg/mL) , indicating structural complexity influences toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves:

Substitution reactions : React 5-amino-2-methylphenol with 3-methylphenoxyacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the acetamide linkage .

Purification : Use column chromatography or recrystallization to isolate intermediates. Monitor reaction progress via TLC (Rf values: ~0.3–0.5 in ethyl acetate/hexane) .

Characterization : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) and FTIR (amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers optimize reaction yields for this compound?

  • Approach :

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
  • Catalyst screening : Test bases (e.g., NaH, K₂CO₃) to improve acyl transfer rates.
  • Temperature control : Maintain 60–80°C to balance reaction kinetics and byproduct formation .

Q. What analytical techniques are critical for purity assessment?

  • Key methods :

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8–10 minutes .
  • Mass spectrometry : Confirm molecular ion peak at m/z 284.3 (M+H⁺) .
  • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or bioactivity?

  • Strategy :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (predicting electron transfer) and molecular electrostatic potential (MESP) maps for nucleophilic/electrophilic sites .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; prioritize binding poses with ΔG < -7 kcal/mol .

Q. What experimental designs address contradictory data in synthesis or bioactivity?

  • Case Example : If conflicting yields arise from varying reaction conditions:

DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify key factors via ANOVA.

Mechanistic studies : Use 13C^{13}C-NMR to track isotopic labeling in intermediates, resolving competing pathways .

Reproducibility checks : Validate protocols across multiple labs with standardized reagents .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Method :

  • Functional group modulation : Replace the 3-methylphenoxy group with electron-withdrawing groups (e.g., nitro) to assess impact on bioactivity.
  • Bioassays : Test derivatives for antioxidant activity (e.g., DPPH radical scavenging IC₅₀) or enzyme inhibition (e.g., COX-2) .
  • Data correlation : Use QSAR models linking logP values (calculated via ChemDraw) to observed activity trends .

Methodological Notes

  • Synthetic Challenges : Steric hindrance from the 2-methylphenyl group may necessitate longer reaction times (24–48 hours) .
  • Safety : Handle intermediates (e.g., nitro derivatives) with care; use fume hoods and PPE due to potential mutagenicity .
  • Data Validation : Cross-reference spectral data with PubChem or CAS entries (e.g., CAS RN 953736-03-3) to ensure accuracy .

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